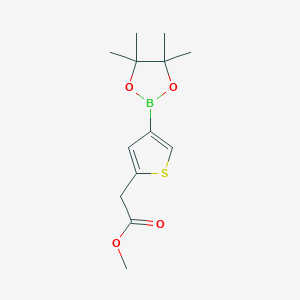
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate is an organic compound that features a boron-containing dioxaborolane ring attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate typically involves the coupling of a thiophene derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the thiophene and the boronic ester. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in cross-coupling reactions such as Suzuki-Miyaura, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
科学的研究の応用
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its boron-containing structure.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
作用機序
The mechanism by which methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a carbon-carbon bond with an electrophilic partner. The thiophene ring can participate in π-π interactions and electron transfer processes, making it useful in materials science and electronic applications.
類似化合物との比較
Similar Compounds
- Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Uniqueness
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate is unique due to the presence of both a thiophene ring and a boronic ester group. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications such as organic synthesis, materials science, and medicinal chemistry.
特性
分子式 |
C13H19BO4S |
|---|---|
分子量 |
282.2 g/mol |
IUPAC名 |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)9-6-10(19-8-9)7-11(15)16-5/h6,8H,7H2,1-5H3 |
InChIキー |
STLPDUSCNIETCV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


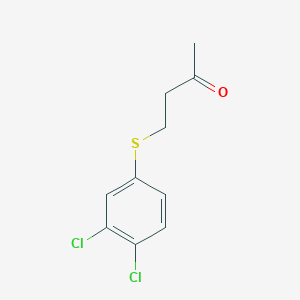
![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)
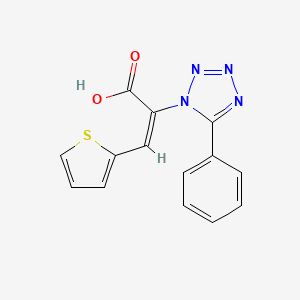
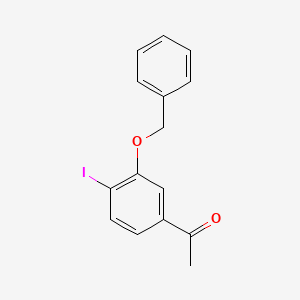
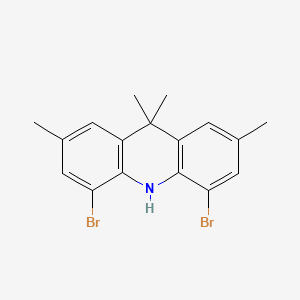
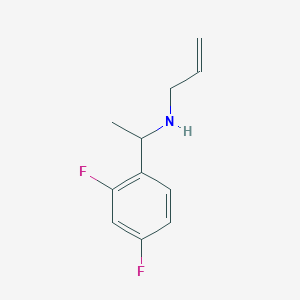
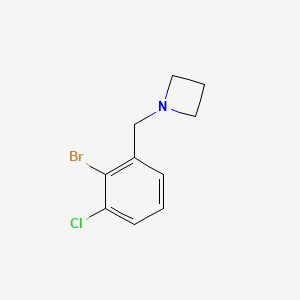
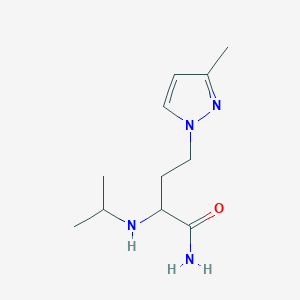
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B13642288.png)

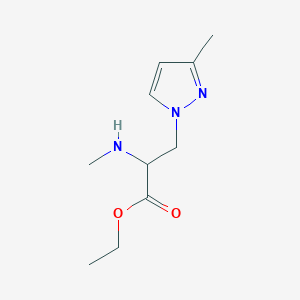

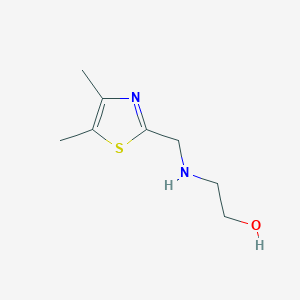
![9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B13642310.png)
